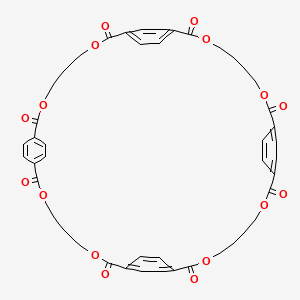

Cyclotetrakis(1,4-butylene Terephthalate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclotetrakis (1,4-butylene terephthalate) is a cyclic trimer of poly (butylene terephthalate), a thermoplastic engineering polymer . It is an innovative biocompatible polyester that holds immense potential for medical applications, including drug delivery and tissue engineering . Its biodegradability and non-toxicity have shown promise as a robust material for biomedical purposes .

Molecular Structure Analysis

The molecular formula of Cyclotetrakis (1,4-butylene terephthalate) is C48H48O16 . The chemical name is 3,8,12,17,21,26,30,35-octaoxa-1,10,19,28 (1,4)-tetrabenzenacyclohexatriacontaphan-2,9,11,18,20,27,29,36-octaone .Physical and Chemical Properties Analysis

The molecular weight of Cyclotetrakis (1,4-butylene terephthalate) is 880.89 . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Supramolecular Chemistry

Research introduced a flexible tetracationic macrocycle that binds to the mono-terephthalate anion, forming pseudorotaxanes. These pseudorotaxanes self-assemble into supramolecular oligomers and pseudo-polyrotaxanes in solution and solid states, respectively. These assemblies are responsive to environmental changes like concentration adjustments, temperature variations, or protonation state changes of the threading mono-terephthalate anion (Gong et al., 2010).

Electrospinning Technology

A study on electrospinning nanotechnology utilized poly(butylene terephthalate) random-segment copolymers for fabricating fiber membranes. This approach leverages the new thermoplastic polyester elastomers, resulting in fibers with enhanced elastic moduli, showcasing potential in various applications due to their spinnability and mechanical properties (Cao et al., 2011).

Copolyester Synthesis via Ring Opening Polymerization

Aromatic copolyesters combining butylene 2,5-furandicarboxylate and butylene terephthalate were synthesized via ring-opening polymerization. These copolyesters exhibit thermal properties consistent with their compositions, offering a sustainable alternative to traditional polyesters (Morales-Huerta et al., 2016).

Modification of Poly(butylene terephthalate) for Biomedical Applications

Research on copolyesters prepared via melt reaction explored the incorporation of oligo(lactic acid) and butanediol without catalysts. This modification aims to enhance solubility, thermal stability, and biocompatibility, indicating potential for biomedical applications (Tan et al., 2010).

Flame Retardancy in Poly(butylene terephthalate)

Studies have investigated novel synergists to improve the flame retardancy of glass-fiber reinforced poly(butylene terephthalate). Findings suggest that combinations of aluminum diethylphosphinate and specific synergists can significantly enhance flame retardant properties (Louisy et al., 2013).

Mechanism of Action

Biochemical Pathways

Cyclotetrakis(1,4-butylene Terephthalate) is a cyclic trimer of poly(butylene terephthalate), a thermoplastic engineering polymer . The specific biochemical pathways affected by this compound are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Cyclotetrakis(1,4-butylene Terephthalate) is currently unknown .

Properties

IUPAC Name |

3,8,15,20,27,32,39,44-octaoxapentacyclo[44.2.2.210,13.222,25.234,37]hexapentaconta-1(49),10,12,22,24,34(52),35,37(51),46(50),47,53,55-dodecaene-2,9,14,21,26,33,38,45-octone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48O16/c49-41-33-9-11-35(12-10-33)43(51)59-27-3-4-29-61-45(53)37-17-19-39(20-18-37)47(55)63-31-7-8-32-64-48(56)40-23-21-38(22-24-40)46(54)62-30-6-5-28-60-44(52)36-15-13-34(14-16-36)42(50)58-26-2-1-25-57-41/h9-24H,1-8,25-32H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVHSLWVAJMAKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)